molecular formula C46H65N7O10 B13428088 Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester

Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester

Cat. No.: B13428088
M. Wt: 876.0 g/mol
InChI Key: XZYOTUXLJJSYCJ-QQVMGQLUSA-N
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Description

Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is a derivative of Atazanavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is of interest due to its potential modifications that could enhance its pharmacokinetic properties or reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester typically involves the esterification of Atazanavir with N-methoxycarbonyl-L-tert-leucine. The reaction conditions may include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester can undergo various chemical reactions, including:

    Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, which might affect the compound’s stability.

    Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a model compound for studying esterification reactions and the effects of structural modifications on chemical properties.

    Biology: For investigating the biological activity of modified antiretroviral compounds.

    Medicine: As a potential therapeutic agent with improved pharmacokinetic properties compared to Atazanavir.

    Industry: In the development of new pharmaceuticals and the optimization of drug synthesis processes.

Mechanism of Action

The mechanism of action of Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester would likely be similar to that of Atazanavir, which inhibits the HIV protease enzyme, preventing the maturation of viral particles. The ester modification might affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    Atazanavir: The parent compound, used as an antiretroviral medication.

    Darunavir: Another protease inhibitor with a similar mechanism of action.

    Lopinavir: Another protease inhibitor used in combination with ritonavir.

Uniqueness

Atazanavir-8-(N-methoxycarbonyl)-L-tert-leucine Ester is unique due to its ester modification, which could confer distinct pharmacokinetic properties compared to other protease inhibitors. This modification might enhance its stability, solubility, or bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C46H65N7O10

Molecular Weight

876.0 g/mol

IUPAC Name

[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl] (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate

InChI

InChI=1S/C46H65N7O10/c1-44(2,3)35(49-41(57)60-10)38(54)48-33(26-29-18-14-13-15-19-29)34(63-40(56)37(46(7,8)9)51-43(59)62-12)28-53(52-39(55)36(45(4,5)6)50-42(58)61-11)27-30-21-23-31(24-22-30)32-20-16-17-25-47-32/h13-25,33-37H,26-28H2,1-12H3,(H,48,54)(H,49,57)(H,50,58)(H,51,59)(H,52,55)/t33-,34-,35+,36+,37+/m0/s1

InChI Key

XZYOTUXLJJSYCJ-QQVMGQLUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)OC(=O)[C@H](C(C)(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)OC(=O)C(C(C)(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

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